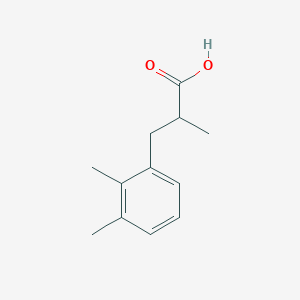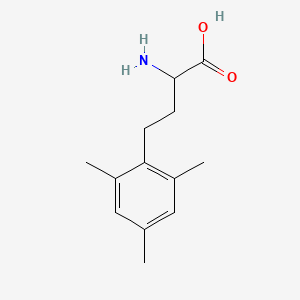
Difluoro-(tetrahydro-furan-3-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-2-(oxolan-3-yl)acetic acid is an organic compound with the molecular formula C6H8F2O3. This compound features a difluoromethyl group attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. The presence of fluorine atoms in the molecule imparts unique chemical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-(oxolan-3-yl)acetic acid typically involves the reaction of oxolane derivatives with difluoromethylating agents. One common method is the reaction of oxolane-3-carboxylic acid with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the difluoromethylating agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The fluorine atoms in the difluoromethyl group can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as sodium azide or thiourea can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of 2,2-difluoro-2-(oxolan-3-yl)acetic acid derivatives with additional carboxyl or keto groups.
Reduction: Formation of 2-(oxolan-3-yl)acetic acid.
Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-2-(oxolan-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Studied for its potential as a metabolic inhibitor due to the presence of fluorine atoms, which can affect enzyme activity.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(oxolan-3-yl)acetic acid involves its interaction with biological molecules, particularly enzymes. The difluoromethyl group can mimic the transition state of certain enzymatic reactions, leading to inhibition of enzyme activity. This compound can also interact with receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Another difluoromethylated compound with a sulfonyl group instead of an oxolane ring.
2,2-Difluoroacetic acid: A simpler compound with only a difluoromethyl group attached to an acetic acid moiety.
Uniqueness: 2,2-Difluoro-2-(oxolan-3-yl)acetic acid is unique due to the presence of the oxolane ring, which imparts additional steric and electronic properties. This makes it a versatile building block in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
1781025-79-3 |
|---|---|
Molecular Formula |
C6H8F2O3 |
Molecular Weight |
166.12 g/mol |
IUPAC Name |
2,2-difluoro-2-(oxolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H8F2O3/c7-6(8,5(9)10)4-1-2-11-3-4/h4H,1-3H2,(H,9,10) |
InChI Key |
ZYFGRURIQBHJFR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C(C(=O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


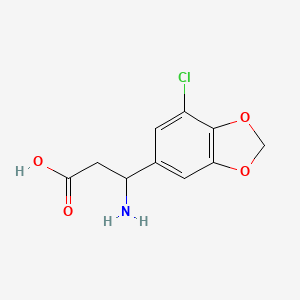
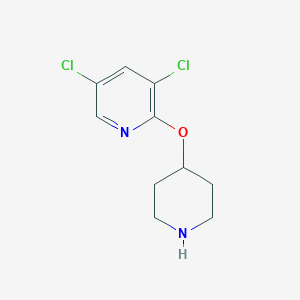
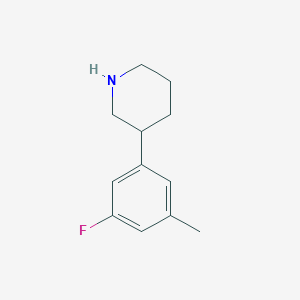
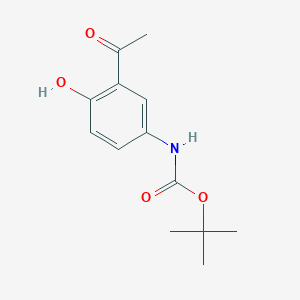
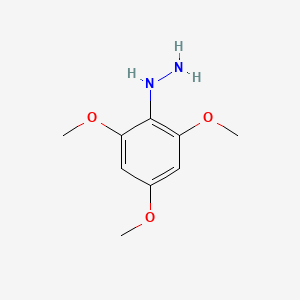
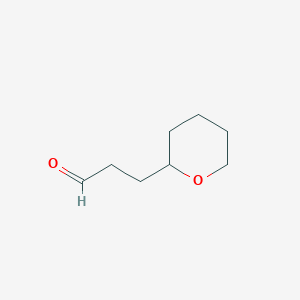
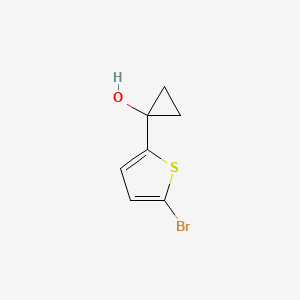
![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)
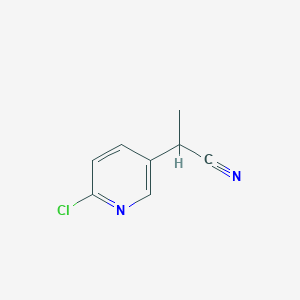
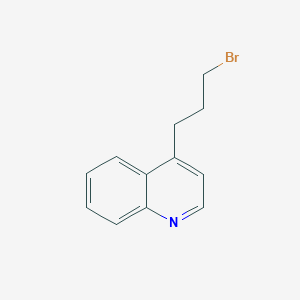
![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
